Cas no 106944-37-0 (2-(propan-2-yl)thiophen-3-amine)

2-(Propan-2-yl)thiophen-3-amine is a thiophene-based amine derivative featuring an isopropyl substituent at the 2-position. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity as a building block for heterocyclic frameworks. The thiophene core provides stability and electron-rich characteristics, while the amine functionality allows for further functionalization, such as amidation or condensation reactions. The isopropyl group enhances steric and electronic properties, influencing regioselectivity in subsequent transformations. This compound is particularly valuable in the development of agrochemicals, pharmaceuticals, and materials science applications where tailored thiophene derivatives are required. Its well-defined structure ensures consistent performance in synthetic pathways.
2-(propan-2-yl)thiophen-3-amine structure
106944-37-0 structure
Product Name:2-(propan-2-yl)thiophen-3-amine
CAS No:106944-37-0
MF:C7H11NS
MW:141.23394036293
MDL:MFCD18819287
CID:127383
PubChem ID:18925405
Update Time:2025-10-28

2-(propan-2-yl)thiophen-3-amine Chemical and Physical Properties

Names and Identifiers

    • 3-Thiophenamine,2-(1-methylethyl)-
    • 3-Thiophenamine,2-(1-methylethyl)-(9CI)
    • 2-(propan-2-yl)thiophen-3-amine
    • EN300-25683109
    • 106944-37-0
    • AKOS006342202
    • SCHEMBL7454283
    • 2-propan-2-ylthiophen-3-amine
    • 2-isopropylthiophen-3-amine
    • MDL: MFCD18819287
    • Inchi: 1S/C7H11NS/c1-5(2)7-6(8)3-4-9-7/h3-5H,8H2,1-2H3
    • InChI Key: DFWKOTSWTNHSJX-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1C(C)C)N

Computed Properties

  • Exact Mass: 141.061
  • Monoisotopic Mass: 141.061
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 92.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.3A^2
  • XLogP3: 2.1

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Additional information on 2-(propan-2-yl)thiophen-3-amine

Comprehensive Overview of 2-(propan-2-yl)thiophen-3-amine (CAS No. 106944-37-0): Properties, Applications, and Industry Insights

2-(propan-2-yl)thiophen-3-amine (CAS No. 106944-37-0) is a specialized organic compound belonging to the thiophene derivatives family. This compound, characterized by its amine functional group and isopropyl substitution, has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity and structural uniqueness. With the rising demand for heterocyclic compounds in drug discovery, 2-(propan-2-yl)thiophen-3-amine stands out as a key intermediate for synthesizing bioactive molecules targeting central nervous system (CNS) disorders and antimicrobial agents.

The molecular structure of 2-(propan-2-yl)thiophen-3-amine combines a thiophene ring with an amine group at the 3-position and an isopropyl moiety at the 2-position. This configuration enhances its lipophilicity, making it valuable for optimizing drug bioavailability—a critical factor in modern medicinal chemistry. Researchers frequently explore its potential in structure-activity relationship (SAR) studies, particularly for designing GPCR-targeted therapeutics, a trending topic in precision medicine.

In the context of green chemistry, 2-(propan-2-yl)thiophen-3-amine has been investigated for its role in catalytic transformations and sustainable synthesis. Recent publications highlight its utility in palladium-catalyzed cross-coupling reactions, aligning with the industry’s shift toward atom-efficient methodologies. This aligns with frequent search queries like "eco-friendly amine synthesis" and "thiophene derivatives in catalysis," reflecting growing environmental concerns among chemists.

From an analytical perspective, CAS No. 106944-37-0 is often characterized using HPLC-MS and NMR spectroscopy. Its chromatographic purity is crucial for regulatory compliance, especially in pharmaceutical intermediates manufacturing. Discussions on platforms like ResearchGate frequently address challenges related to amine stability and storage conditions, underscoring the need for robust quality control protocols.

Emerging applications of 2-(propan-2-yl)thiophen-3-amine include its use in material science, particularly in conductive polymers and organic semiconductors. With the global push for flexible electronics, this compound’s electron-rich thiophene core makes it a candidate for optoelectronic devices—a topic frequently searched alongside terms like "organic thin-film transistors."

In summary, 2-(propan-2-yl)thiophen-3-amine (CAS No. 106944-37-0) exemplifies the intersection of traditional organic synthesis and cutting-edge applications. Its relevance in drug development, catalysis, and advanced materials ensures continued interest, as evidenced by its prevalence in patent filings and academic literature. For researchers, understanding its structure-property relationships remains pivotal to unlocking future innovations.

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